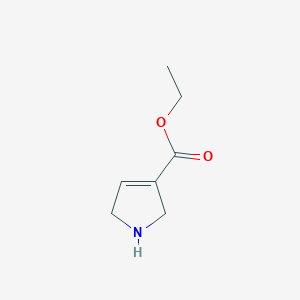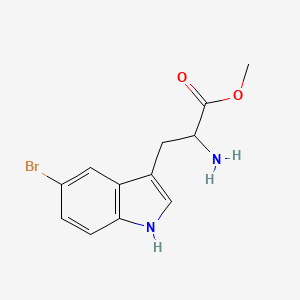
methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate
描述
作用机制
Target of Action
The primary target of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate is the Translocator Protein (TSPO) . TSPO is a protein found in the outer mitochondrial membrane and plays a crucial role in cholesterol transport and steroid hormone synthesis .
Mode of Action
The compound interacts with its target, TSPO, by binding to it . This interaction can influence the function of TSPO, potentially affecting the synthesis of steroid hormones . Additionally, indole derivatives, such as this compound, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given its interaction with tspo, it may influence the pathways related to cholesterol transport and steroid hormone synthesis
Pharmacokinetics
A study on a similar compound, methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1h-indol-3-yl)propanoate (mbip), showed uptake in tspo-rich organs and appropriate pharmacokinetics for a single photon emission computed tomography (spect) agent .
Result of Action
The result of the compound’s action can vary depending on the context. For instance, its interaction with TSPO could potentially influence the production of steroid hormones . Moreover, indole derivatives have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate typically involves the bromination of an indole precursor followed by esterification and amination reactions. One common method includes the bromination of indole at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then subjected to esterification with methyl chloroformate in the presence of a base such as triethylamine. Finally, the ester is aminated using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification steps to ensure high yield and purity. Additionally, the use of automated systems for reaction monitoring and control can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
相似化合物的比较
Similar Compounds
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Lacks the bromine atom at the 5-position, resulting in different reactivity and biological activity.
Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate: Contains a fluorine atom instead of bromine, which can affect its electronic properties and interactions with molecular targets.
Uniqueness
Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate is unique due to the presence of the bromine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with hydrogen or fluorine, making this compound particularly interesting for various applications .
属性
IUPAC Name |
methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAQXNVMSYAGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


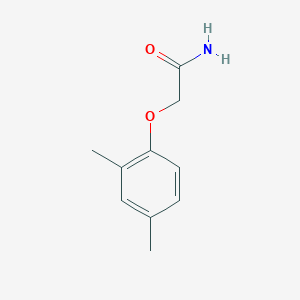
![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)
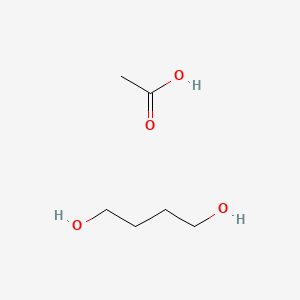
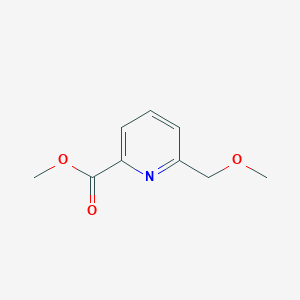
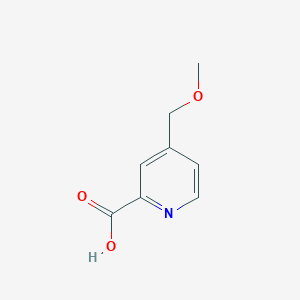
![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)
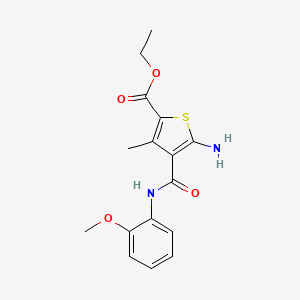
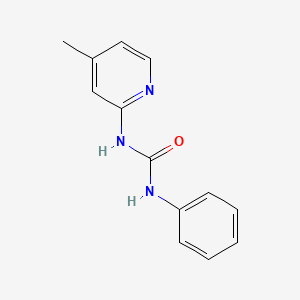
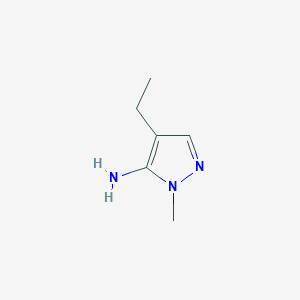
![[1]Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(1H-indol-3-ylthio)-2-methyl-](/img/structure/B3262380.png)
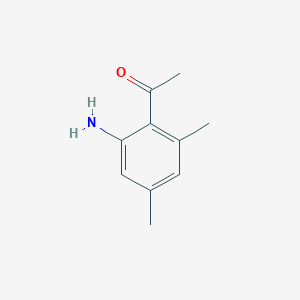
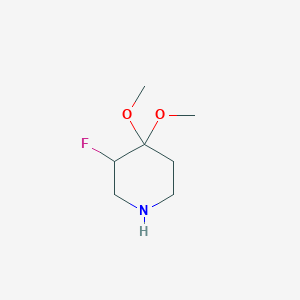
![((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B3262404.png)
